APA amoxicillin amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

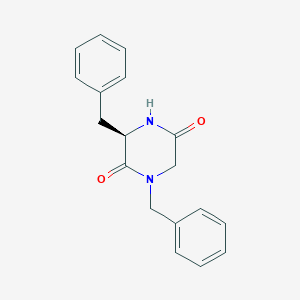

APA amoxicillin amide is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. Amoxicillin is known for its effectiveness against a broad spectrum of bacterial infections, particularly those caused by gram-positive bacteria. This compound retains the core structure of amoxicillin but has been modified to enhance its properties and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of APA amoxicillin amide typically involves the enzymatic hydrolysis of penicillin G potassium salt to produce 6-aminopenicillanic acid (6-APA). This intermediate is then coupled with p-hydroxyphenylglycine methyl ester to form amoxicillin . The reaction is catalyzed by penicillin G acylase and is carried out in the presence of organic co-solvents like ethylene glycol to improve yield . The optimal reaction conditions include a pH of 6.0, a temperature of 25°C, and a reaction time of 10 hours .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The process involves the use of immobilized penicillin G acylase to facilitate the reaction and allow for enzyme recycling . This method is preferred due to its high selectivity, specificity, and mild reaction conditions, which reduce the generation of non-recyclable waste .

Analyse Des Réactions Chimiques

Types of Reactions

APA amoxicillin amide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-APA and p-hydroxyphenylglycine.

Substitution: The amide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Substitution: Common reagents include acyl chlorides and anhydrides, often in the presence of a base like pyridine.

Major Products

Applications De Recherche Scientifique

APA amoxicillin amide has numerous applications in scientific research:

Mécanisme D'action

APA amoxicillin amide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death. The compound’s effectiveness is due to its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan, allowing it to bind covalently to PBPs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ampicillin: Another penicillin derivative with a similar mechanism of action but different pharmacokinetic properties.

Cephalexin: A cephalosporin antibiotic with a broader spectrum of activity.

Penicillin G: The parent compound from which 6-APA is derived.

Uniqueness

APA amoxicillin amide is unique due to its enhanced stability and solubility compared to other penicillin derivatives . Its ability to be synthesized enzymatically also makes it more environmentally friendly and cost-effective for industrial production .

Propriétés

Formule moléculaire |

C24H29N5O7S2 |

|---|---|

Poids moléculaire |

563.7 g/mol |

Nom IUPAC |

(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |

Clé InChI |

VUPFQJZTIWDYHG-SHJTWVOLSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)

![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)